molecular formula C13H9ClN2 B8035878 4-Amino-4'-chloro-biphenyl-3-carbonitrile

4-Amino-4'-chloro-biphenyl-3-carbonitrile

Cat. No.: B8035878
M. Wt: 228.67 g/mol
InChI Key: HTATYXFLUOFSIH-UHFFFAOYSA-N
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Description

4-Amino-4’-chloro-biphenyl-3-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of an amino group, a chloro substituent, and a carbonitrile group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-chloro-biphenyl-3-carbonitrile typically involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in absolute ethanol . This reaction forms intermediates that can be further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-chloro-biphenyl-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Amines and other reduced forms of the carbonitrile group.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-4’-chloro-biphenyl-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-4’-chloro-biphenyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro substituents can influence the compound’s binding affinity to enzymes and receptors, potentially modulating biological activities. The carbonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobiphenyl-4-carbonitrile
  • 4-Aminophenylbenzonitrile
  • 4-Chlorobiphenyl-3-carbonitrile

Uniqueness

4-Amino-4’-chloro-biphenyl-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-(4-chlorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTATYXFLUOFSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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